

Brilanestrant Quantitative Data Summary

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Compound Focus: Brilanestrant

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The table below summarizes key quantitative data available for **Brilanestrant** (GDC-0810) from preclinical studies:

Parameter	Value	Experimental Context
ER α Binding (IC ₅₀)	6.1 nM	Cell-free competitive binding assay [1]
ER β Binding (IC ₅₀)	8.8 nM	Cell-free competitive binding assay [1]
ER α Degradation (EC ₅₀)	0.7 nM	Cellular assay (e.g., MCF-7 cells) [1]
Cell Viability (IC ₅₀)	2.5 nM	MCF-7 breast cancer cell line [1]
In Vivo Dose (Effective)	30 and 100 mg/kg	Oral administration (p.o.) in a tamoxifen-sensitive MCF-7 xenograft mouse model [1]
Plasma Protein Binding	>99.5% (across species)	Pharmacokinetic profiling [1]
Bioavailability	40-60% (across species)	Pharmacokinetic profiling [1]

Experimental Protocols

While a full *in vivo* protocol is not detailed in the search results, the methodologies below are inferred from the data and represent standard practices for such studies.

In Vitro Cell Viability Assay (MCF-7 Cells)

This protocol measures the concentration at which **Brilanestrant** inhibits the growth of breast cancer cells [1].

- **Cell Line:** MCF-7 human breast cancer cells.
- **Culture Conditions:** Maintain cells in phenol red-free RPMI medium supplemented with 5% charcoal-dextran stripped FBS to eliminate estrogen interference.
- **Cell Plating:** Seed cells in 384-well plates at a density of 3,200 cells per well and incubate for 4 days.
- **Compound Treatment:** Prepare a serial dilution of **Brilanestrant** (e.g., a 10-point, 1:5 dilution series from 10^{-5} M to 5.12×10^{-12} M). Add the compound to the cells.
- **Incubation and Fixation:** Four hours post-treatment, fix cells with a final concentration of 10% formalin.
- **Immunostaining:** Permeabilize cells, block, and incubate with a primary anti-ER α antibody (e.g., SP1 rabbit monoclonal antibody). Follow with a fluorescently-labeled secondary antibody and a DNA dye.
- **Analysis:** Scan plates using an infrared imaging system (e.g., LI-COR Odyssey). The IC₅₀ is calculated based on the reduction in cell viability or ER α signal relative to untreated controls.

In Vivo Xenograft Study Design

The following workflow outlines the key steps for evaluating **Brilanestrant** efficacy in a mouse model of breast cancer, based on the referenced study [1].



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Formulation and Pharmacokinetics

For the *in vivo* study, **Brilanestrant** was administered orally [1].

- **Pharmacokinetic Profile:** **Brilanestrant** is characterized as a low-clearance molecule across species, with good oral bioavailability (40-60%). It is highly bound to plasma proteins (>99.5%) and has a low to moderate volume of distribution [1]. This profile supports once-daily oral dosing.

Mechanism of Action Diagram

Brilanestrant is a Selective Estrogen Receptor Degradar (SERD). The following diagram illustrates its mechanism of action in comparison to a Selective Estrogen Receptor Modulator (SERM) like tamoxifen, and the role of ESR1 mutations in resistance [2] [3].

Application Notes & Limitations

- **Context of In Vivo Data:** The provided 30 and 100 mg/kg dosing information comes from a specific tamoxifen-sensitive MCF-7 xenograft model [1]. Efficacy and optimal dosing may vary based on the model (e.g., patient-derived xenografts, models with ESR1 mutations).
- **Clinical Translation:** **Brilanestrant** was investigated in clinical trials for advanced breast cancer. It displayed robust activity in preclinical models resistant to tamoxifen [1]. It's important to consult the clinical trial literature for human dosing information, as the direct conversion from animal models is not always linear.
- **Biomarker Considerations:** **Brilanestrant** retains potency against certain mutant forms of the ER (Y537S, D538G), albeit with a slight reduction compared to wild-type [1]. Testing for ESR1 mutations is highly recommended in studies and treatment planning, as these mutations are a common mechanism of resistance to other endocrine therapies [2] [3].

Key Experimental Conclusions

- **Potent Antagonist and Degradar:** **Brilanestrant** is a potent, pure ER α antagonist that induces degradation of the receptor, showing no agonistic activity [1].
- **In Vivo Efficacy:** Oral administration of **Brilanestrant** at 30 and 100 mg/kg demonstrated robust antitumor activity in xenograft models of breast cancer [1].
- **Overcomes Resistance:** It shows potential for overcoming resistance driven by ESR1 mutations, a common challenge with aromatase inhibitors and SERMs [2] [1] [3].

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References

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